molecular formula C26H54O2Sn B13764025 Tributyl(myristoyloxy)stannane CAS No. 5035-68-7

Tributyl(myristoyloxy)stannane

Cat. No.: B13764025
CAS No.: 5035-68-7
M. Wt: 517.4 g/mol
InChI Key: BCOKZHHTWLADPY-UHFFFAOYSA-M
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Description

Tributyl(myristoyloxy)stannane is an organotin compound characterized by the presence of three butyl groups and a myristoyloxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents. they are also recognized for their high toxicity and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(myristoyloxy)stannane can be synthesized through the reaction of tributyltin hydride with myristic acid under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Bu3SnH+CH3(CH2)12COOHBu3SnOCO(CH2)12CH3+H2\text{Bu}_3\text{SnH} + \text{CH}_3(\text{CH}_2)_{12}\text{COOH} \rightarrow \text{Bu}_3\text{SnOCO}(\text{CH}_2)_{12}\text{CH}_3 + \text{H}_2 Bu3​SnH+CH3​(CH2​)12​COOH→Bu3​SnOCO(CH2​)12​CH3​+H2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tributyl(myristoyloxy)stannane undergoes various chemical reactions, including:

    Reduction: It acts as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation: It can be oxidized under specific conditions to form tin oxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tributyl(myristoyloxy)stannane has several applications in scientific research:

    Chemistry: Used as a radical reducing agent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

Tributyl(myristoyloxy)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing for the homolytic cleavage to generate tin radicals. These radicals can then participate in various reactions, including hydrogen abstraction and radical addition . The molecular targets include organic halides and unsaturated compounds, where the tin radicals facilitate the reduction or substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride
  • Tributyltin chloride
  • Tributyltin oxide

Comparison

Tributyl(myristoyloxy)stannane is unique due to the presence of the myristoyloxy group, which imparts different physical and chemical properties compared to other tributyltin compounds. For instance, it has higher lipophilicity and different reactivity patterns in radical reactions . This uniqueness makes it suitable for specific applications where other tributyltin compounds may not be as effective .

Properties

CAS No.

5035-68-7

Molecular Formula

C26H54O2Sn

Molecular Weight

517.4 g/mol

IUPAC Name

tributylstannyl tetradecanoate

InChI

InChI=1S/C14H28O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3*1-3-4-2;/h2-13H2,1H3,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

BCOKZHHTWLADPY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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